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Cat. No.: B2587500 Get Quote

Flt3-IN-3: A Comparative Guide for Researchers
Flt3-IN-3 has emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical

target in the development of therapies for acute myeloid leukemia (AML). This guide provides a

comprehensive comparison of Flt3-IN-3 with other notable FLT3 inhibitors, presenting key

experimental data, detailed protocols, and an overview of its intellectual property status.

Intellectual Property and Patent Status
Flt3-IN-3, chemically identified as N2-(trans-4-aminocyclohexyl)-9-cyclopentyl-N6-[4-(4-

morpholinylmethyl)phenyl]-9H-purine-2,6-diamine, is a novel compound with a distinct chemical

structure.[1][2] The intellectual property rights for this compound and its derivatives appear to

be covered by patent application WO2018036545A1.

The patent application, titled "2,6,9-Trisubstituted Purine Derivatives as FLT3 Kinase

Inhibitors," was filed by PALACKY UNIVERSITY IN OLOMOUC. The inventors listed are Tomáš

Gucký, Eva Řezníčková, Tereza Radošová Muchová, Radek Jorda, Zuzana Klejová, Veronika

Malínková, Karel Berka, Václav Bazgier, Haresh Ajani, Martin Lepšík, Vladimír Divoký, and

Vladimír Kryštof. The application was filed on August 24, 2017, and published on March 1,

2018.

The claims in the patent application cover a series of 2,6,9-trisubstituted purine derivatives,

including the specific chemical structure of Flt3-IN-3. The application details the synthesis of

these compounds and their potent inhibitory activity against FLT3 kinase, highlighting their

potential for the treatment of AML. Researchers and drug development professionals should
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consult this patent application for detailed information regarding the scope of the claims and

the protected chemical space.

Performance Comparison of FLT3 Inhibitors
Flt3-IN-3 demonstrates high potency against both wild-type and mutated forms of FLT3. The

following tables summarize its in vitro activity in comparison to other well-characterized FLT3

inhibitors: midostaurin, gilteritinib, and quizartinib.

Biochemical Kinase Inhibition
Compound

FLT3 (WT) IC50
(nM)

FLT3-ITD IC50 (nM)
FLT3-D835Y IC50
(nM)

Flt3-IN-3 13 3 8

Midostaurin <10 <10 <10

Gilteritinib 5 0.92 1.6

Quizartinib 4.2 1.1 -

Data for Flt3-IN-3 from Gucký T, et al. J Med Chem. 2018.[1] Data for Midostaurin from

Weisberg E, et al. Cancer Cell. 2002.[3] Data for Gilteritinib from Mori M, et al. Cancer Sci.

2017.[1] Data for Quizartinib from Zarrinkar PP, et al. Blood. 2009.

Cellular Antiproliferative Activity
Compound

MV4-11 (FLT3-ITD) GI50
(nM)

MOLM-13 (FLT3-ITD) GI50
(nM)

Flt3-IN-3 7 -

Gilteritinib 0.92 2.9

Quizartinib 0.40 0.89

Data for Flt3-IN-3 from Gucký T, et al. J Med Chem. 2018.[1] Data for Gilteritinib from Mori M,

et al. Cancer Sci. 2017.[1] Data for Quizartinib from Shi L, et al. J Med Chem. 2019.
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Signaling Pathway and Experimental Workflows
FLT3 Signaling Pathway
Mutations in the FLT3 receptor can lead to its constitutive activation, triggering downstream

signaling cascades that promote cell proliferation and survival in AML. Flt3-IN-3 and other

inhibitors act by blocking the ATP binding site of the kinase domain, thereby inhibiting its

activity.
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Caption: FLT3 signaling pathways in AML and the point of inhibition by Flt3-IN-3.
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Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory

activity of compounds like Flt3-IN-3.
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Caption: A generalized workflow for determining the IC50 of an FLT3 inhibitor.

Experimental Protocols
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the methodology described in Gucký T, et al. J Med Chem. 2018.

[1]

1. Reagent Preparation:

Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.

FLT3 Enzyme: Recombinant human FLT3 enzyme is diluted in kinase buffer to the desired

concentration.

ATP Solution: ATP is prepared at a concentration of 20 µM in kinase buffer.

Substrate: Poly(Glu,Tyr) 4:1 is used as a substrate.

Flt3-IN-3: A serial dilution of Flt3-IN-3 is prepared in DMSO and then diluted in kinase buffer.

2. Assay Procedure:

The kinase reaction is performed in a 384-well plate.

5 µL of the FLT3 enzyme solution is added to each well.

2.5 µL of the serially diluted Flt3-IN-3 or control is added to the wells.

The plate is incubated for 10 minutes at room temperature.

2.5 µL of the ATP solution is added to initiate the reaction.

The reaction is incubated for 1 hour at room temperature.

5 µL of ADP-Glo™ Reagent is added to each well and incubated for 40 minutes at room

temperature to stop the kinase reaction and deplete the remaining ATP.
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10 µL of Kinase Detection Reagent is added and incubated for 30 minutes at room

temperature to convert ADP to ATP and generate a luminescent signal.

Luminescence is measured using a plate reader.

3. Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the

kinase activity.

The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a

broad-spectrum kinase inhibitor).

IC50 values are calculated by fitting the data to a four-parameter logistic equation using

appropriate software.

Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative effects of compounds on

cancer cell lines.

1. Cell Culture:

MV4-11 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented

with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified

atmosphere with 5% CO2.

2. Assay Procedure:

Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well.

Cells are treated with a serial dilution of Flt3-IN-3 or control vehicle (DMSO) for 72 hours.

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
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100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to

dissolve the formazan crystals.

The plate is incubated overnight at 37°C.

The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

Cell viability is expressed as a percentage of the control (DMSO-treated) cells.

GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined

by plotting the percentage of cell viability against the log of the compound concentration and

fitting the data to a sigmoidal dose-response curve.

Western Blot for FLT3 Phosphorylation
This protocol is used to assess the inhibition of FLT3 autophosphorylation in cells.[4]

1. Cell Treatment and Lysis:

MV4-11 cells are seeded and treated with various concentrations of Flt3-IN-3 or control for a

specified time (e.g., 2 hours).

After treatment, cells are harvested and washed with ice-cold PBS.

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein concentration is determined using a BCA assay.

2. Electrophoresis and Blotting:

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.
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The membrane is incubated with a primary antibody against phosphorylated FLT3 (p-FLT3)

overnight at 4°C.

The membrane is washed with TBST and then incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

After further washing, the signal is detected using an enhanced chemiluminescence (ECL)

substrate and imaged.

The membrane is then stripped and re-probed with an antibody against total FLT3 as a

loading control.

3. Data Analysis:

The band intensities are quantified using densitometry software.

The ratio of p-FLT3 to total FLT3 is calculated to determine the extent of phosphorylation

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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